N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride
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Overview
Description
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl] moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride typically involves the reaction of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine+Phosgene→N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols. The use of continuous flow reactors and automated systems helps in minimizing the risks associated with phosgene handling. Additionally, alternative methods such as the use of triphosgene, a safer phosgene substitute, are explored to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine and carbon dioxide.
Aminolysis: Reaction with amines results in the formation of ureas.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.
Aminolysis Conditions: Reactions with primary or secondary amines under mild conditions.
Major Products Formed
Substituted Carbamates: Formed from nucleophilic substitution.
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine: Formed from hydrolysis.
Ureas: Formed from aminolysis.
Scientific Research Applications
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine: A precursor in the synthesis of the carbamoyl chloride derivative.
N-methyl-2-pyrrolidone: A structurally related compound with different functional groups and applications.
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamate: A product formed from the reaction of the carbamoyl chloride with alcohols.
Uniqueness
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and form diverse products distinguishes it from other similar compounds.
Biological Activity
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride, also known by its CAS number 1483468-71-8, is a synthetic compound with potential applications in medicinal chemistry. Its structure consists of a carbamoyl chloride moiety attached to a methylpyrrolidine derivative, suggesting possible interactions with biological systems that could lead to therapeutic effects.
The biological activity of this compound primarily revolves around its role as a reactive electrophile capable of forming covalent bonds with nucleophilic sites in biological macromolecules. This property is crucial for its potential application in drug development, particularly in targeting specific proteins or enzymes involved in disease pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Many derivatives of pyrrolidine compounds have shown efficacy against bacterial and fungal strains.
- CNS Activity : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
- Anti-inflammatory Effects : Certain carbamate derivatives are known to exhibit anti-inflammatory properties, which may be relevant for treating chronic inflammatory diseases.
Toxicological Profile
Given the presence of a carbamoyl chloride group, there is a need to assess the toxicity of this compound. Compounds with similar functionalities can exhibit cytotoxicity at high concentrations. Therefore, detailed toxicological studies are essential to determine safe dosage levels and potential side effects.
In Vitro Studies
Recent studies have focused on the synthesis and characterization of this compound. For instance:
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Synthesis Methodology : The compound was synthesized through the reaction of N-methylpyrrolidine with isocyanates, followed by chlorination to yield the final product.
Step Reagents Conditions 1 N-methylpyrrolidine + Isocyanate Room temperature 2 Chlorinating agent (e.g., SOCl₂) Reflux - Biological Assays : The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and cytotoxic properties. Results indicated moderate activity against certain bacterial strains but significant cytotoxicity at higher concentrations.
Clinical Implications
The implications of these findings suggest potential uses in developing new antimicrobial agents or therapeutic agents for neurological disorders. However, further research is required to elucidate the precise mechanisms and therapeutic windows.
Properties
Molecular Formula |
C8H15ClN2O |
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Molecular Weight |
190.67 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10-5-3-4-7(10)6-11(2)8(9)12/h7H,3-6H2,1-2H3 |
InChI Key |
CJIXXVNHPUEERU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN(C)C(=O)Cl |
Origin of Product |
United States |
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